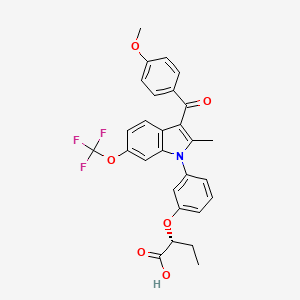

(R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid

Vue d'ensemble

Description

MK-0533 est un nouveau modulateur sélectif du récepteur gamma activé par les proliférateurs de peroxysomes développé pour le traitement du diabète de type 2 . Il est connu pour son agonisme partiel, ce qui signifie qu'il active le récepteur mais avec une intensité moindre par rapport aux agonistes complets . Cette caractéristique contribue à réduire certains des effets indésirables associés aux agonistes complets .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du MK-0533 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées . La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions réactionnelles spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle du MK-0533 impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire, en veillant à ce que les conditions réactionnelles soient optimisées pour une production à grande échelle . Cela comprend l'utilisation de réacteurs industriels, de systèmes de purification et de mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

MK-0533 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Ceci implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme l'hydroxyde de sodium . Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Preliminary studies suggest that (R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid exhibits several biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

- Anti-inflammatory Effects : Its structural components may allow it to modulate inflammatory responses, which is crucial for treating conditions like arthritis or other chronic inflammatory diseases.

- Antimicrobial Properties : Early evaluations indicate potential efficacy against certain bacterial strains, suggesting its use in developing new antibiotics or antimicrobial agents.

Case Studies

- Antitumor Studies : A study demonstrated that derivatives of this compound were effective against breast cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Research : In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Evaluations : Testing against Mycobacterium smegmatis revealed significant activity, with minimum inhibitory concentrations comparable to established antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multi-step Synthesis | High specificity | Time-consuming |

| Modification of Derivatives | Faster production | Limited to available compounds |

Mécanisme D'action

MK-0533 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor gamma . This receptor is involved in the regulation of gene expression related to glucose and lipid metabolism . By partially activating this receptor, MK-0533 helps in improving insulin sensitivity and reducing blood glucose levels . The molecular targets and pathways involved include the activation of specific genes that regulate glucose uptake and lipid storage .

Comparaison Avec Des Composés Similaires

Composés similaires

Pioglitazone : Un autre agoniste complet ayant des propriétés similaires à la rosiglitazone.

Balaglitazone : Un agoniste partiel comme MK-0533, avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Unicité de MK-0533

MK-0533 est unique en raison de son agonisme partiel, qui lui permet de moduler le récepteur gamma activé par les proliférateurs de peroxysomes avec des effets indésirables réduits par rapport aux agonistes complets . Cela en fait un candidat prometteur pour le traitement du diabète de type 2 avec un meilleur profil de sécurité .

Activité Biologique

(R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Indole Ring : A key feature that contributes to its biological activity.

- Methoxy and Trifluoromethoxy Groups : These substituents can influence the compound's lipophilicity and receptor binding.

- Phenoxy and Butanoic Acid Moieties : These functional groups are critical for the compound's interaction with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Indole Ring | Central structure contributing to bioactivity |

| Methoxy Group | Enhances lipophilicity |

| Trifluoromethoxy | Modifies electronic properties |

| Phenoxy Group | Important for receptor binding |

| Butanoic Acid | Provides acid functionality |

Research indicates that this compound exhibits several biological activities, particularly in modulating various signaling pathways. Key mechanisms include:

- PPARγ Activation : The compound has been identified as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Activation of PPARγ is associated with anti-inflammatory effects and improved insulin sensitivity .

- Inhibition of Inflammatory Pathways : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions like diabetes and obesity .

Case Studies and Research Findings

- Diabetes Management : In vitro studies demonstrated that this compound enhances insulin sensitivity in adipocytes, indicating its potential use as an antidiabetic agent .

- Cancer Research : Preliminary investigations have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy. This effect is believed to be mediated through the modulation of apoptotic pathways involving caspases .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models of arthritis, showing promise as a therapeutic agent for inflammatory diseases .

Table 2: Summary of Biological Activities

Propriétés

Numéro CAS |

668455-28-5 |

|---|---|

Formule moléculaire |

C28H24F3NO6 |

Poids moléculaire |

527.5 g/mol |

Nom IUPAC |

(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid |

InChI |

InChI=1S/C28H24F3NO6/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31/h5-15,24H,4H2,1-3H3,(H,34,35)/t24-/m1/s1 |

Clé InChI |

STWITCBWQHTJFJ-XMMPIXPASA-N |

SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

SMILES isomérique |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

SMILES canonique |

CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

Apparence |

Solid powder |

Key on ui other cas no. |

668455-28-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK-0533; MK 0533; MK0533. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.